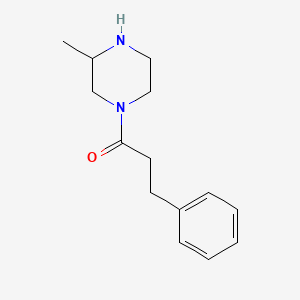

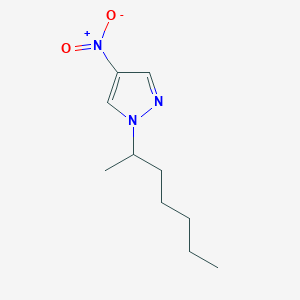

1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one

Overview

Description

The compound “1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one” is a complex organic molecule that contains a piperazine ring. Piperazine rings are common in many pharmaceutical drugs due to their ability to improve the pharmacokinetic properties of a drug .

Chemical Reactions Analysis

The chemical reactions involving “1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one” would depend on the specific conditions and reagents present. Piperazine derivatives can undergo a variety of reactions, including those involving their nitrogen atoms or any functional groups attached to the piperazine ring .

Scientific Research Applications

Synthesis and Biological Properties

- 1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one has been synthesized and studied for its biological properties. Research has found that some derivatives of this compound exhibit anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Gevorgyan et al., 2017).

Dual 5-HT1A/SSRI Activities

- Derivatives of 1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one have been designed and synthesized based on 5-HT1A/SSRI drug design strategies. These compounds have been evaluated for their dual 5-HT1A/5-HTT activities, indicating potential applications in neuroscience and pharmacology (Li et al., 2008).

Antimicrobial Properties

- The compound and its derivatives have also been explored for antimicrobial properties. For instance, research has demonstrated that certain amide derivatives of 3-phenylpropane exhibit potent antibacterial and antifungal activities (Fuloria et al., 2009).

Anticonvulsant Properties

- Research indicates that N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione show anticonvulsant activity, highlighting another potential therapeutic application (Obniska et al., 2005).

Anticancer Activity

- Some derivatives of 1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one have been studied for their anticancer activities. These studies reveal that the nature of heterocyclic substituents can significantly influence the level and direction of anticancer activity (Konovalenko et al., 2022).

Mechanism of Action

Target of Action

It’s known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

Based on the known activities of similar compounds, it can be inferred that it may interact with its targets to modulate their function, leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of biological activities associated with piperazine derivatives, it’s likely that multiple pathways could be influenced .

Result of Action

Based on the known activities of similar compounds, it can be inferred that it may exert a range of effects depending on the specific targets and pathways it interacts with .

properties

IUPAC Name |

1-(3-methylpiperazin-1-yl)-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-12-11-16(10-9-15-12)14(17)8-7-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUXHIIZYIRPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362722.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B6362752.png)

![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)

![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)